

Unraveling DMAC-SPDB: A Search for a Novel Compound

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Compound of Interest		
Compound Name:	DMAC-SPDB	
Cat. No.:	B15603037	Get Quote

A comprehensive search of scientific literature and public databases for "DMAC-SPDB" has yielded no direct results for a compound with this specific designation. This suggests that "DMAC-SPDB" may be a novel, proprietary, or perhaps an incorrectly referenced substance not yet detailed in publicly accessible information.

The search did, however, provide extensive information on N,N-dimethylacetamide, commonly known as DMAC. It is possible that "DMAC-SPDB" is a formulation, derivative, or a misnomer related to DMAC. Given the detailed request for a technical guide, and the absence of information on "DMAC-SPDB," this report will instead focus on the synthesis and characterization of DMAC, a widely used polar aprotic solvent. This information is geared towards researchers, scientists, and professionals in drug development who may encounter DMAC in their work.

Synthesis of N,N-Dimethylacetamide (DMAC)

The industrial synthesis of DMAC is primarily achieved through the continuous reaction of dimethylamine (DMA) with methyl acetate (MeOAc) in the presence of a basic catalyst.[1][2][3] Another documented method involves the reaction of acetic acid with dimethylamine.[4][5]

Key Synthesis Parameters



Parameter	Value/Range	Reference
Reactants	Dimethylamine (DMA) and Methyl Acetate (MeOAc)	[1][2][3]
Catalyst	Basic catalyst (e.g., Sodium Methoxide)	[1][2]
Molar Ratio (DMA:MeOAc)	0.2 to 2.0	[1][2][3]
Temperature	100°C - 120°C	[2][3]
Pressure	20 bar	[2][3]
Purity of DMAC	≥99.7% by weight	[1][3]

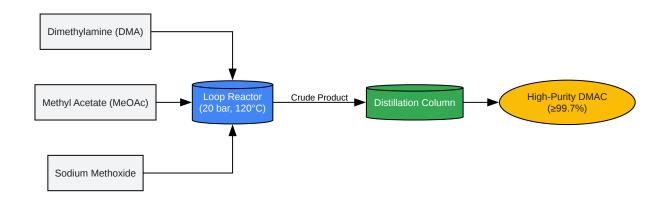
Experimental Protocol: One-Stage DMAC Synthesis

A common method for DMAC synthesis is the one-stage process in a loop reactor.[2]

- Reactant Feed: 45.0 g/h of dimethylamine (DMA) and 95.5 g/h of methanolic methyl acetate (77.5% by weight) are continuously fed into a loop reactor.[2]
- Catalyst Introduction: A 30% by weight methanolic solution of sodium methoxide is introduced as a homogeneous catalyst at a rate of 0.48 g/h.[2]
- Reaction Conditions: The reaction is maintained at a pressure of 20 bar and a temperature of 120°C.[2]
- Residence Time: The mean residence time (MRT) in the loop reactor is 1 hour.
- Purification: The resulting product stream undergoes continuous distillative workup to remove methanol and other low boilers, yielding DMAC with a purity of ≥99.7% by weight.[1]
 [3]

Synthesis Workflow





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Caption: One-stage synthesis of DMAC from DMA and MeOAc.

Characterization of DMAC

DMAC is a colorless, high-boiling polar solvent with a molecular weight of 87.12 g/mol .[5] Its properties make it a versatile solvent for a wide array of organic and inorganic compounds.[5]

Analytical Methods for Characterization

Gas chromatography-mass spectrometry (GC-MS/MS) is a highly sensitive and selective method for the detection and quantification of DMAC, particularly in complex matrices like water samples.[6]

Experimental Protocol: GC-MS/MS Analysis of DMAC

This protocol outlines the general steps for analyzing DMAC in a water sample using GC-MS/MS.

- Sample Preparation: A standard stock solution of DMAC is prepared in ultrapure water. For complex water matrices, liquid-liquid extraction may be employed to clean up the sample.[6]
- Instrumentation: A Shimadzu GCMS-TQ8050 NX with an AOC™-20i+s Plus autosampler or a similar system can be used.[6]
- Chromatographic Conditions:







Column: SH-PolarD Cap. Column (30 m, 0.25 mm I.D., 0.25 μm df) or equivalent.[6]

Carrier Gas: Helium.[6]

Injection Mode: Splitless.[6]

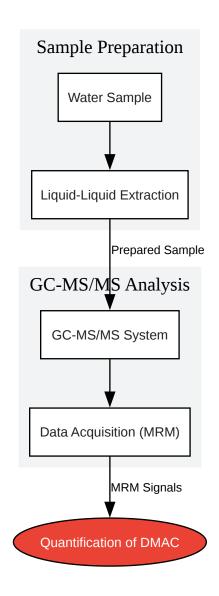
Injection Volume: 1 μL.[6]

• Injection Port Temperature: 200°C.[6]

 Mass Spectrometry Conditions: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. Characteristic MRM transitions for DMAC are monitored (e.g., 87.00 > 45.10 and 87.00 > 43.10).[6]

Logical Relationship: DMAC Analysis





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